

The Genesis of Piperidineacetic Acid Compounds: A Technical Guide

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Compound of Interest

Compound Name: (1-Ethylpiperidin-4-yl)acetic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and core methodologies associated with piperidineacetic acid compounds. The piperidine scaffold is a cornerstone in modern medicinal chemistry, valued for its favorable physicochemical properties and its prevalence in a wide array of pharmaceuticals and natural products.^[1] This document delves into the foundational synthetic routes, key biological activities, and the experimental protocols that have enabled the exploration of this important class of molecules.

Discovery and Historical Context

The history of piperidineacetic acid is not marked by a singular, serendipitous discovery but is rather rooted in the systematic advancement of synthetic organic chemistry, particularly in the mid-20th century. The foundational work on the synthesis of piperidine-alkanoic acids can be largely attributed to the extensive research of Morris Freifelder in the field of catalytic hydrogenation.

A pivotal publication by Freifelder in 1976 is widely cited as the earliest comprehensive report detailing a robust and reproducible method for synthesizing various pyrrolidine- and piperidine-alkanoic acid hydrochlorides, including 1-piperidinepentanoic acid.^[1] This work was instrumental in making these compounds readily accessible to the scientific community, thereby paving the way for their investigation in drug discovery programs.^[1] The primary route established in this era, the catalytic hydrogenation of the corresponding pyridine precursor,

remains a fundamental and widely practiced method for the synthesis of these compounds today.^[1]

While Freifelder's work in the 1970s provides a clear benchmark for the synthesis of N-substituted piperidinealkanoic acids, the precise first synthesis of the parent piperidineacetic acid isomers (2-, 3-, and 4-piperidineacetic acid) is less definitively documented in readily available literature. It is likely that these simpler structures were first prepared as part of broader investigations into the chemistry of piperidine, a heterocyclic amine first isolated in 1850.^[2]

One notable derivative, α -phenyl-2-piperidineacetic acid, also known as ritalinic acid, is recognized as the primary metabolite of methylphenidate, a widely used pharmaceutical.^[3] The study of such metabolites has contributed significantly to the understanding of the in vivo behavior of piperidine-containing drugs.

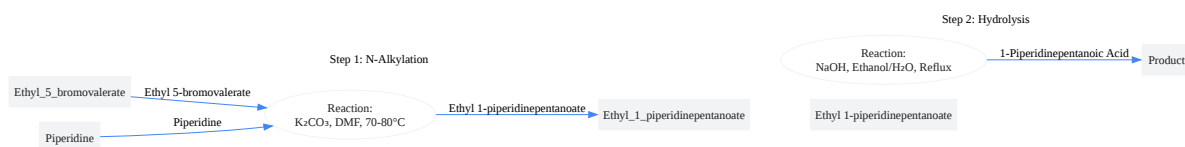
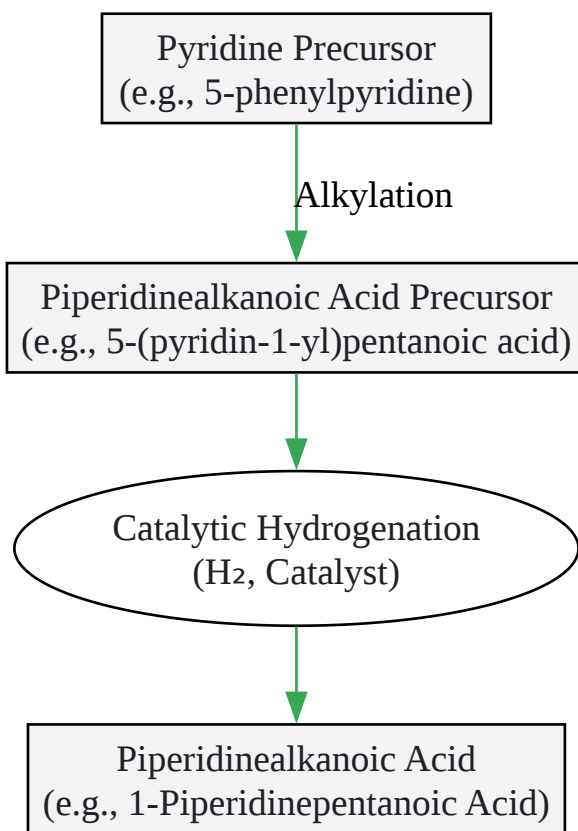
Synthetic Methodologies

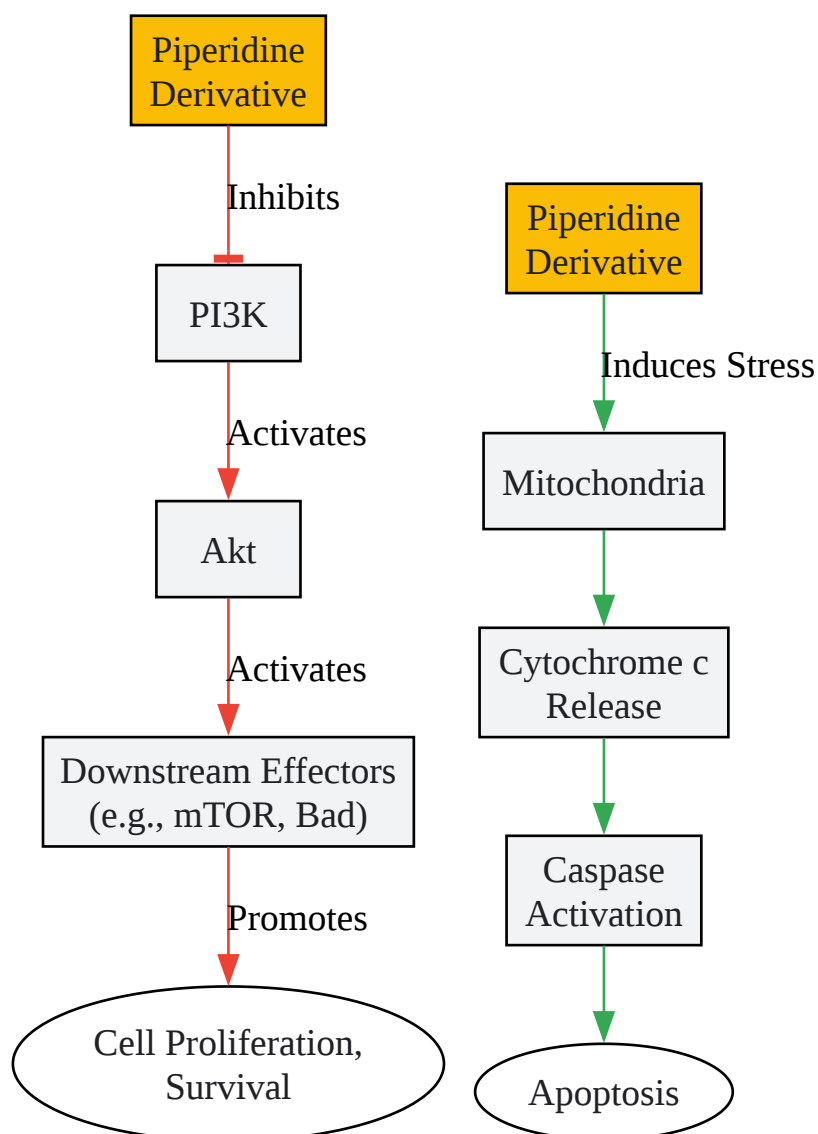
The synthesis of piperidineacetic acid and its derivatives is primarily achieved through two main strategies: the catalytic hydrogenation of pyridine precursors and the N-alkylation of piperidine.

Catalytic Hydrogenation of Pyridine Precursors

This classical and enduring method involves the reduction of the aromatic pyridine ring to a saturated piperidine ring. This approach is versatile, allowing for the synthesis of various piperidine-alkanoic acids by starting with the appropriately substituted pyridine-alkanoic acid.

Generalized Synthetic Pathway of 1-Piperidinepentanoic Acid via Catalytic Hydrogenation





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